molecular formula C12H13NO3 B2610797 2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile CAS No. 2111440-07-2

2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile

Cat. No. B2610797
CAS RN: 2111440-07-2
M. Wt: 219.24
InChI Key: RKNZEXQYIDMJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is commonly referred to as BMD-494. This compound has been found to have various biochemical and physiological effects, which make it an interesting subject for further research.

Scientific Research Applications

Organic Synthesis and Chemical Applications

Synthesis of Indoles and Derivatives : One study demonstrates an efficient route to synthesize indoles, involving a cycloaddition/cyclization sequence from methoxybutenynes and pyranones, potentially applicable for creating derivatives of "2-(1,3-Benzodioxol-5-yl)-2-methoxybutanenitrile" for various synthetic applications (Kranjc & Kočevar, 2008).

Chemical Synthesis and Characterization : Another study highlights the synthesis of new heterocyclic systems from eugenol derivatives, indicating the versatility of "this compound" in generating complex molecules with potential biological activities (Taia et al., 2020).

Photodynamic Therapy and Photochemistry

Photoinitiators for UV-curable Coatings : Research into copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties explores their utility as photoinitiators for ultraviolet-curable coatings, suggesting potential applications in material science and engineering (Angiolini et al., 1997).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-methoxybutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-12(7-13,14-2)9-4-5-10-11(6-9)16-8-15-10/h4-6H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNZEXQYIDMJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)(C1=CC2=C(C=C1)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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